An In-depth Technical Guide to the Basic Properties of 1H-Indazole-6-carboxylic Acid
An In-depth Technical Guide to the Basic Properties of 1H-Indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-6-carboxylic acid (CAS No: 704-91-6) is a heterocyclic aromatic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid substituent at the 6-position. This molecule serves as a crucial building block and key intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural motif is of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting promising therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2][3][4] This guide provides a comprehensive overview of its fundamental physicochemical properties, spectroscopic data, and standard experimental protocols relevant to its characterization.
Physicochemical Properties
The core physicochemical properties of 1H-Indazole-6-carboxylic acid are summarized below. These parameters are fundamental for its application in chemical synthesis and drug formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [5][6] |
| Molecular Weight | 162.15 g/mol | [5][6] |
| Appearance | White to light yellow/pale brown crystalline powder/solid | [1][5] |
| Melting Point | 302-307 °C (Decomposition may occur around 292-296 °C) | [5][6] |
| Boiling Point (Predicted) | 443.7 ± 18.0 °C | [5] |
| Density (Predicted) | 1.506 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.01 ± 0.30 | [5] |
Acidity and pKa Determination
The acidity of the carboxylic acid group is a critical parameter influencing the molecule's solubility, ionization state at physiological pH, and interaction with biological targets.
pKa Data
The predicted acid dissociation constant (pKa) provides an estimate of the acidity of the carboxylic group.
| Parameter | Value | Type |
| pKa | 4.01 ± 0.30 | Predicted |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[7][8][9] The protocol involves monitoring pH changes in a solution of the compound upon the gradual addition of a titrant (an acid or a base).[7][8]
Objective: To determine the pKa value of 1H-Indazole-6-carboxylic acid.
Materials & Equipment:
-
1H-Indazole-6-carboxylic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water, purged with nitrogen
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker or reaction vessel (50 mL)
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[7]
-
Sample Preparation: Accurately weigh a sufficient quantity of 1H-Indazole-6-carboxylic acid and dissolve it in deionized water to prepare a solution of approximately 1 mM.[7] Gentle heating or the use of a co-solvent (like methanol) may be necessary if solubility is low, though this can affect the measurement and would require extrapolation to determine the aqueous pKa.[9][10]
-
Ionic Strength Adjustment: Add 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.[7]
-
Inert Atmosphere: Place the solution in the reaction vessel and purge with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the measurement.[7]
-
Titration: Immerse the pH electrode in the solution and begin stirring gently. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05-0.1 mL).[7]
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units per minute) and record the pH value and the total volume of titrant added.[7]
-
Endpoint Determination: Continue the titration well past the equivalence point, where a sharp change in pH occurs.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point on the curve.[8][11]
Solubility
While precise quantitative solubility data in various solvents is not extensively published, the presence of both a polar carboxylic acid group and an aromatic indazole ring suggests amphiphilic character. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like DMSO, DMF, and hot ethanol.[12]
Experimental Protocol: Solubility Determination by Shake-Flask Method
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[13][14]
Objective: To determine the saturation solubility of 1H-Indazole-6-carboxylic acid in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).
Materials & Equipment:
-
1H-Indazole-6-carboxylic acid (solid)
-
Chosen solvent (e.g., PBS buffer)
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer in a temperature-controlled incubator
-
Centrifuge or filtration system (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation: Add an excess amount of solid 1H-Indazole-6-carboxylic acid to a series of vials (typically in triplicate) to ensure that saturation is achieved.[14][15]
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13][15][16]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a chemically inert filter.[13][17]
-
Quantification:
-
Carefully take an aliquot of the clear, saturated solution.
-
Dilute the aliquot with the solvent to a concentration that falls within the linear range of the analytical method.
-
Measure the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard calibration curve.[13][15]
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically reported in units such as mg/mL or µM.
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data was obtained in DMSO-d₆.[5]
¹H NMR (300 MHz, DMSO-d₆) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
|---|---|---|---|
| 13.36 | s | 1H | COOH |
| 13.04 | s | 1H | N-H |
| 8.24-8.08 | m | 2H | H-5, H-7 |
| 7.85 | dd, J=8.5, 0.9 Hz | 1H | H-4 |
| 7.67 | dd, J=8.4, 1.3 Hz | 1H | H-3 |
Note: Peak assignments can vary slightly between sources and experimental conditions. Another source reports δH (500 MHz, d6-DMSO): 7.67 (dd, 1H, H4), 7.85 (dd, 1H, H3), 8.15 (s, 1H, H6), 8.18 (d, 1H, H2), 13.24 (br s, 2H, H1 & H5).[5]
¹³C NMR (125 MHz, CD₃OD) [5]
| Chemical Shift (δ) ppm |
|---|
| 114.1 |
| 122.0 |
| 122.6 |
| 127.1 |
| 130.6 |
| 135.2 |
| 141.4 |
| 170.4 (C=O) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
IR (KBr, cm⁻¹) [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3258 | broad | N-H stretch |
| 2864, 2582 | broad | O-H stretch (carboxylic acid dimer) |
| 1679 | strong | C=O stretch (carbonyl) |
| 1579, 1518 | medium | C=C, C=N aromatic ring stretches |
| 1230 | strong | C-O stretch |
The spectrum shows the characteristic very broad O-H stretch from 3300-2500 cm⁻¹ typical of a hydrogen-bonded carboxylic acid dimer, superimposed on C-H stretching bands.[18] A strong carbonyl (C=O) absorption is observed at 1679 cm⁻¹.[5][18]
Synthesis Overview
A common laboratory synthesis for 1H-Indazole-6-carboxylic acid involves the hydrolysis of its corresponding methyl ester, methyl 1H-indazole-6-carboxylate.[5]
General Procedure:
-
Dissolution: Methyl 1H-indazole-6-carboxylate is dissolved in a mixture of solvents such as tetrahydrofuran (THF), ethanol, and water.
-
Hydrolysis: An excess of a strong base, typically lithium hydroxide (LiOH), is added to the solution.
-
Reaction: The mixture is stirred at room temperature for an extended period (e.g., 16 hours) to allow for complete hydrolysis of the ester to the carboxylate salt.
-
Workup: The organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water.
-
Acidification: The solution is acidified with an acid like HCl (e.g., 2N HCl) to a pH of 3-5.[5]
-
Precipitation & Isolation: The acidic conditions protonate the carboxylate, causing the 1H-Indazole-6-carboxylic acid product to precipitate out of the solution as a solid.
-
Purification: The solid product is collected by filtration, washed with water, and dried under vacuum to yield the final product.[5]
Biological and Research Significance
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3] 1H-Indazole-6-carboxylic acid and its derivatives are important intermediates in the development of novel therapeutics.[1] Derivatives have been investigated for a range of applications, including:
-
Anti-cancer agents: Many indazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines.[2][3]
-
Anti-inflammatory drugs: The scaffold is used in the design of agents targeting inflammatory pathways.[1][4]
-
Nicotinic Acetylcholine Receptor Agonists: The parent acid is a reagent used to synthesize azabicyclic aryl amides that act as α7 nicotinic acetylcholine receptor agonists.[5]
-
Agrochemicals: The unique properties of the indazole ring are also utilized in the formulation of innovative pesticides and herbicides.[1]
References
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- 2. researchgate.net [researchgate.net]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]
- 6. 1H-Indazole-6-carboxylic acid 97 704-91-6 [sigmaaldrich.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
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- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole | 271-44-3 [chemicalbook.com]
- 13. enamine.net [enamine.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
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